molecular formula C13H15N B13110004 N,N,6-trimethylnaphthalen-2-amine

N,N,6-trimethylnaphthalen-2-amine

Cat. No.: B13110004
M. Wt: 185.26 g/mol
InChI Key: LCNOFZUJSDXWRL-UHFFFAOYSA-N
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Description

N,N,6-trimethylnaphthalen-2-amine: is an organic compound belonging to the class of aromatic amines It features a naphthalene ring substituted with three methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,6-trimethylnaphthalen-2-amine typically involves the alkylation of naphthalen-2-amine with methylating agents under controlled conditions. One common method is the reaction of naphthalen-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. Catalysts such as palladium on carbon may be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N,N,6-trimethylnaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Halogenated naphthalenes.

Scientific Research Applications

N,N,6-trimethylnaphthalen-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,6-trimethylnaphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-dimethylnaphthalen-2-amine
  • 2,4,6-trimethylaniline
  • N,N-dimethylaniline

Comparison: N,N,6-trimethylnaphthalen-2-amine is unique due to the presence of three methyl groups on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to N,N-dimethylnaphthalen-2-amine, the additional methyl group at the 6-position may enhance its steric hindrance and affect its binding affinity to molecular targets. Similarly, the compound’s aromatic nature and substitution pattern distinguish it from other methylated anilines, potentially leading to different chemical and biological properties.

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

N,N,6-trimethylnaphthalen-2-amine

InChI

InChI=1S/C13H15N/c1-10-4-5-12-9-13(14(2)3)7-6-11(12)8-10/h4-9H,1-3H3

InChI Key

LCNOFZUJSDXWRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)N(C)C

Origin of Product

United States

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